molecular formula C9H7N3 B1511959 1H-Indole-5-carbonitrile, 1-amino-

1H-Indole-5-carbonitrile, 1-amino-

Cat. No. B1511959
M. Wt: 157.17 g/mol
InChI Key: NBTJTFSZBICCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-5-carbonitrile, 1-amino- is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-5-carbonitrile, 1-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-5-carbonitrile, 1-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

1-aminoindole-5-carbonitrile

InChI

InChI=1S/C9H7N3/c10-6-7-1-2-9-8(5-7)3-4-12(9)11/h1-5H,11H2

InChI Key

NBTJTFSZBICCAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2N)C=C1C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

NaH (60%, 60 mmol) is portion-wise added to a solution of 5-cyano-1H-indole (20 mmol) in NMP (35 mL), and the reaction mixture is 0° C. for 1 h. A solution of HOSA (60 mmol) in NMP (14 mL) is added drop-wise at 0° C. The reaction mixture is warmed to rt and stirred overnight, then quenched with water and extracted with EtOAc. The organic layer is separated, washed with water three times and with brine, dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 20-40% EtOAc in heptane to afford 5-cyano-indole-1-ylamine (531 mg, 16%) as a solid. 1H NMR (300 MHz, CDCl3): δ 4.88 (br, 2N—H), 6.53 (d, H), 7.32 (d, H), 7.54 (q, 2H), 7.98 (d, H).
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20 mmol
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35 mL
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14 mL
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